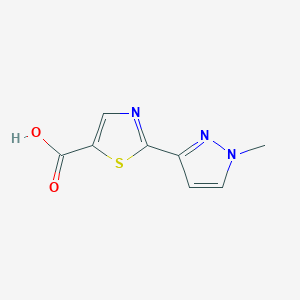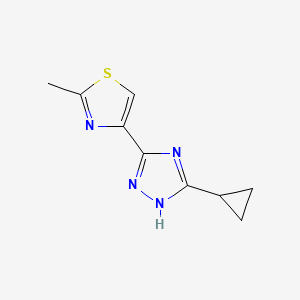
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative, which is a class of heterocyclic compounds that contain a sulfur atom and a nitrogen atom in the ring structure. The synthesis of this compound has been studied extensively, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid can exert various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. Additionally, it has been shown to modulate the immune response and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit potent activity against several disease targets, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further investigated.
Future Directions
There are several future directions for research on 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid. One of the areas of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets. Furthermore, the potential toxicity and side effects of this compound need to be investigated in detail to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has been studied by several researchers. One of the commonly used methods involves the reaction of 2-amino-1-methylpyrazole-3-carboxylic acid with carbon disulfide and potassium hydroxide in the presence of ethanol. The resulting product is then treated with chloroacetic acid to obtain the final product. Another method involves the reaction of 2-amino-1-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with potassium thiocyanate to obtain the thiazole derivative.
Scientific Research Applications
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities.
properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-11-3-2-5(10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAPCWABOPYFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)

